molecular formula C17H15N5O3 B2953098 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide CAS No. 49660-30-2

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Cat. No.: B2953098
CAS No.: 49660-30-2
M. Wt: 337.339
InChI Key: AKHVWGUJLDFUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a chemical compound with the molecular formula C17H15N5O3 and a molecular weight of 337.3327 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide typically involves the reaction of benzamide with hydrazine in the presence of a suitable catalyst. The reaction conditions include maintaining a specific temperature and pH level to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.

Biology: In biological research, 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

Uniqueness: 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is unique due to its specific chemical structure and the presence of both benzamide and hydrazide functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.

Properties

IUPAC Name

N-[2-hydrazinyl-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c18-20-17(25)14(19-15(23)10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16(24)22-21-13/h1-9,14H,18H2,(H,19,23)(H,20,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHVWGUJLDFUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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